molecular formula C7H15NS B2579106 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine CAS No. 1493200-84-2

2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine

Cat. No.: B2579106
CAS No.: 1493200-84-2
M. Wt: 145.26
InChI Key: GHRCVPICYZCFOQ-UHFFFAOYSA-N
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Description

“2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine” is a chemical compound with the CAS Number: 1493200-84-2 . It has a molecular weight of 145.27 . The IUPAC name for this compound is 2-{1-[(methylsulfanyl)methyl]cyclopropyl}ethylamine . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H15NS/c1-9-6-7(2-3-7)4-5-8/h2-6,8H2,1H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its derivatives, like 2-Nitrocyclopropanes, have been utilized in the synthesis of cyclopropyl-amino acids, showcasing the molecule's role in generating biologically active compounds and natural products (Ghosh et al., 2023).
  • Research on similar cyclopropyl amines indicates their potential in treating diseases related to free radicals, as their thio and amino groups may act as radical scavengers (Muhi-Eldeen & Hassan, 2017).

Chemical Synthesis Methods

  • The compound is part of a class of cyclopropane-carbaminals, which have been synthesized for various research purposes, indicating the structural and synthetic versatility of cyclopropyl-containing compounds (Huber et al., 1977).
  • It's used as a building block in synthesizing polysubstituted aminocyclobutanes and aminocyclopropanes, crucial for producing compounds with multiple substituents and stereocenters, highlighting its significance in developing biologically active substances (Feng et al., 2019).

Applications in Medicinal Chemistry

  • Cyclopropyl-containing compounds like the one are crucial in medicinal chemistry for their role in conformationally restricting biologically active compounds to enhance activity and investigate bioactive conformations (Kazuta et al., 2002).

Other Relevant Research

  • The compound's structural components, such as cyclopropane units, are involved in complex reactions like the selective γ-C(sp3)–H carbonylation of N-(2-pyridyl)sulfonyl (N-SO2Py)-protected amines, demonstrating its role in the derivatization of amine-based moieties (Hernando et al., 2016).

Safety and Hazards

The compound has been classified with the GHS Pictograms GHS05 and GHS07 . The signal word for this compound is "Danger" . The hazard statements associated with this compound are H227, H302, H314, and H335 . The precautionary statements are P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Properties

IUPAC Name

2-[1-(methylsulfanylmethyl)cyclopropyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-9-6-7(2-3-7)4-5-8/h2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRCVPICYZCFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1(CC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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